molecular formula C18H14Cl2N2O3S B2800848 N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide CAS No. 339009-15-3

N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide

Cat. No.: B2800848
CAS No.: 339009-15-3
M. Wt: 409.28
InChI Key: RIZHEPFCVROKLB-UHFFFAOYSA-N
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Description

N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide is a sulfonamide derivative known for its diverse applications in scientific research and industry. This compound features a complex structure with a dichlorophenyl group, a pyridinyl ring, and a benzenesulfonamide moiety, making it a subject of interest in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 6-oxo-3-pyridinecarboxylic acid in the presence of a base to form the intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide
  • N-(3,4-dichlorophenyl)methyl oxamic acid
  • 3-(3,4-dichlorophenyl)-1,1-dimethylurea

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl and pyridinyl moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .

Biological Activity

N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide is a sulfonamide compound with notable biological activities. This article explores its pharmacological properties, synthesis, and various biological evaluations, drawing from diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H14Cl2N2O3S
  • Molecular Weight : 409.3 g/mol
  • CAS Number : 109341

The compound features a pyridine ring substituted with a benzenesulfonamide group and a dichlorophenyl moiety, which contributes to its biological activity.

This compound exhibits its biological effects primarily through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in various cancer cell lines, leading to apoptosis.
  • Antimicrobial Properties : It demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and others.
  • IC50 Values : The compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin and tamoxifen, indicating potent antiproliferative effects.
Cell LineIC50 (µM)Reference
MCF-724.74
HCT1164.38

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Effective against Escherichia coli.

The compound's structure allows it to interact with bacterial enzymes, inhibiting their growth.

Anti-inflammatory Effects

Studies have indicated that this compound may also possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in inflammation.

Case Studies

  • Synthesis and Evaluation of Sulfonamide Derivatives :
    • A study synthesized various sulfonamide derivatives, including this compound. These derivatives were evaluated for their carbonic anhydrase inhibition and anticancer activities, showing promising results in reducing tumor growth in animal models .
  • Clinical Implications :
    • In a preclinical study involving animal models, the compound demonstrated significant tumor reduction when administered alongside standard chemotherapy agents, suggesting potential as an adjunct therapy in cancer treatment .

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c19-16-8-6-13(10-17(16)20)11-22-12-14(7-9-18(22)23)21-26(24,25)15-4-2-1-3-5-15/h1-10,12,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZHEPFCVROKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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